Tetratriacontanoic acid
Description
Significance of Very Long-Chain Saturated Fatty Acids in Biological Systems
Very long-chain saturated fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. They are fundamental components of cellular structures and are involved in numerous biological processes. VLCFAs are key constituents of sphingolipids, such as ceramides (B1148491) and sphingomyelins, which are integral to the structure and function of cell membranes. The length of the fatty acid chain influences the physical properties of membranes, including their fluidity and the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction.
Beyond their structural role, VLCFAs and their derivatives are implicated in various cellular signaling pathways. For instance, ceramides containing VLCFAs have been shown to have distinct biological activities compared to those with shorter-chain fatty acids. They are involved in processes such as apoptosis (programmed cell death), cell proliferation, and stress responses. In plants, VLCFAs are crucial precursors for the biosynthesis of cuticular waxes, which form a protective layer on the epidermis of terrestrial plants, preventing water loss and protecting against environmental stresses.
Historical Context of Tetratriacontanoic Acid Discovery and Initial Research
This compound's common name, geddic acid, is derived from ghedda wax, a type of wild beeswax from which it was first isolated. ebi.ac.ukwikipedia.org Its discovery is rooted in the early chemical investigations of natural waxes. Historically, the study of such complex lipids was challenging due to the difficulty in isolating and identifying individual components from these intricate natural mixtures.
Early research focused on the chemical characterization of waxes from various plant and insect sources. This compound was identified as a constituent of several commercially important waxes, including carnauba wax, candelilla wax, and cotton wax. ebi.ac.ukwikipedia.org These initial studies were primarily descriptive, aiming to determine the chemical composition of these natural products. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has since enabled more precise identification and quantification of this compound in a wide range of biological samples. mdpi.comnih.gov
Current Research Landscape and Emerging Areas in this compound Studies
Contemporary research on this compound has expanded from simple identification to investigating its specific biological functions and potential applications. A significant area of current research is its role in the chemical ecology of plant-insect interactions. Studies have shown that the quantity of this compound in the epicuticular wax of plants can change in response to insect egg deposition. ebi.ac.uknih.gov For example, in Arabidopsis thaliana, an increase in this compound on the leaf surface was observed after egg deposition by the Large Cabbage White butterfly (Pieris brassicae), which in turn affects the behavior of egg parasitoids. ebi.ac.uknih.gov
Another emerging field of study is the potential involvement of this compound and other VLCFAs in metabolic health and disease. While research is ongoing, the unique metabolic pathways of VLCFAs suggest they may have distinct physiological effects. For instance, this compound is a component of D-003, a mixture of very long-chain fatty acids purified from sugarcane wax, which has been investigated for its effects on platelet aggregation.
Furthermore, the biosynthesis of this compound and other VLCFAs is a topic of active investigation. Understanding the enzymes and regulatory mechanisms involved in the elongation of fatty acid chains is crucial for elucidating the roles of these lipids in various organisms.
Detailed Research Findings
Recent studies have provided quantitative data on the presence of this compound in various plant species. For example, a comprehensive analysis of the lipophilic compounds in different cereal straws revealed the presence of this compound. acs.orgnih.gov
| Cereal | Concentration (mg/kg) | Reference |
|---|---|---|
| Wheat | 2 ± 0 | acs.orgnih.gov |
| Triticale | 10 ± 1 | acs.orgnih.gov |
| Rye | 4 ± 0 | acs.orgnih.gov |
| Tritordeum | 7 ± 1 | acs.orgnih.gov |
Similarly, research on the seasonal variability of lipophilic compounds in oat straw has quantified this compound across different planting seasons. acs.org
| Season | Concentration (mg/kg) | Reference |
|---|---|---|
| Autumn 2020 | 19 ± 1 | acs.org |
| Winter 2020 | 8 ± 1 | acs.org |
| Autumn 2021 | 7 ± 2 | acs.org |
| Winter 2021 | 16 ± 3 | acs.org |
These studies highlight the variability in the concentration of this compound depending on the plant species and environmental conditions, underscoring the dynamic nature of lipid metabolism in plants.
Properties
IUPAC Name |
tetratriacontanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h2-33H2,1H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGPYHWDXYRYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191624 | |
| Record name | Geddic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38232-04-1 | |
| Record name | Tetratriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geddic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geddic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEDDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE67QZ85C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Distribution of Tetratriacontanoic Acid in Biological Systems
Natural Occurrence and Biosynthesis in Plant Species
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 18 carbon atoms, are vital for plant life, serving both structural and physiological functions. nih.govnih.gov Tetratriacontanoic acid is a product of the fatty acid elongation (FAE) process, which occurs in the endoplasmic reticulum. mdpi.complos.org This process extends shorter C16 and C18 fatty acids, which are synthesized in the plastids. nih.gov The FAE complex involves four key enzymatic steps: condensation, reduction, dehydration, and a final reduction. plos.org
Presence in Epicuticular Waxes and Surface Lipids
A primary role of this compound in plants is as a component of epicuticular waxes. nih.gov These waxes form a protective layer on the plant's cuticle, the outermost barrier of the epidermis. nih.gov This lipid-based layer is crucial for preventing water loss, protecting against UV radiation, and forming a physical barrier against pathogens and insects. nih.gov The synthesis of VLCFAs like this compound in the epidermis is essential for the formation of these cuticular waxes. plos.org
Identification in Specific Plant Families and Genera
This compound has been identified in a variety of plant species across different families. For instance, it is found in the waxes of cotton, carnauba, and candelilla. wikipedia.org Research has also documented its presence in:
Arabidopsis thaliana : Studies have shown that the quantity of this compound in the leaf epicuticular wax of Arabidopsis thaliana can change in response to environmental cues, such as insect egg deposition. ebi.ac.uknih.gov This change can, in turn, influence the behavior of parasitoids. nih.govmdpi.com
Citrus sinensis : Phytochemical analysis of the flavedo (the outer colored layer of the peel) of the Pineapple variety of Citrus sinensis has revealed the presence of this compound. ebi.ac.uk
Salvia trijuga : This species of sage has been found to contain this compound among other compounds. ebi.ac.uk
Triticum aestivum (Wheat): Analysis of cuticular waxes in different wheat cultivars has identified this compound. nih.gov
Eriosema glomeratum : A whole plant extract of this species was found to contain this compound. researchgate.net
Helicteres species : This genus, belonging to the Malvaceae family, has also been reported to contain this compound. scielo.br
Piper attenuatum and Duboisia myoporoides : These plants are also listed as organisms in which this compound has been reported. nih.gov
| Plant Species | Family | Part of Plant | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Brassicaceae | Leaf epicuticular wax | ebi.ac.uknih.gov |
| Citrus sinensis (Pineapple var.) | Rutaceae | Flavedo | ebi.ac.uk |
| Salvia trijuga | Lamiaceae | - | ebi.ac.uk |
| Triticum aestivum | Poaceae | Cuticular wax | nih.gov |
| Eriosema glomeratum | Fabaceae | Whole plant | researchgate.net |
| Helicteres sp. | Malvaceae | - | scielo.br |
| Piper attenuatum | Piperaceae | - | nih.gov |
| Duboisia myoporoides | Solanaceae | - | nih.gov |
Distribution Patterns in Agricultural Byproducts (e.g., Rice Straw, Sugarcane)
This compound is also a notable component of various agricultural byproducts.
Rice Straw (Oryza sativa) : The lipophilic compounds in rice straw contain a series of saturated fatty acids, including this compound. nih.gov The total fatty acid content in rice straw is significant, making up about 41% of the total lipophilic compounds. researchgate.net The range of saturated fatty acids in rice straw extends from n-hexadecanoic acid (C16) to n-tetratriacontanoic acid (C34). nih.gov One study reported the amount of this compound in rice straw to be 19 ± 1 mg/kg. researchgate.net
Sugarcane (Saccharum officinarum) : Sugarcane wax is a known source of a mixture of higher primary saturated aliphatic acids, which includes this compound. researchgate.net This mixture, sometimes referred to as D-003, has been purified from sugarcane wax. researchgate.net The byproducts of sugarcane processing, such as bagasse, also contain these fatty acids. scribd.com
Wheat Straw (Triticum aestivum) : Similar to rice straw, wheat straw contains a range of free fatty acids. The series of these acids in wheat straw ranges from tetradecanoic acid (C14) to this compound (C34). csic.es
Identification in Microbial Systems
The presence of this compound extends to the microbial kingdom. For instance, it has been identified in the bacterium Capnocytophaga ochracea. researchgate.net Specifically, it is found in the fatty acid composition of phospholipids (B1166683) within the inner membrane, outer membrane, and outer membrane vesicles of this bacterium. researchgate.net While odd-numbered carbon chain fatty acids are common in microorganisms, very-long-chain saturated fatty acids like this compound are also present. rsc.org Some microorganisms are known to produce tetramic acids, which are structurally related compounds with a 2,4-pyrrolidinedione ring system and exhibit antibacterial properties. nih.gov
Roles in Animal Tissues and Secretions (Non-Human Organisms)
In the animal kingdom, this compound is found in various contexts, particularly in insects.
Insect Waxes and Secretions : It is a component of ghedda wax, which is produced by wild bees. wikipedia.org The common name "geddic acid" is derived from this source. ebi.ac.uk Free fatty acids in the insect cuticle are diverse and play essential roles in preventing desiccation. nih.gov this compound has been identified in several insect species, including the mealworm beetle (Tenebrio molitor), the Formosan subterranean termite (Coptotermes formosanus), the oriental cockroach (Blatta orientalis), the fruit fly (Drosophila melanogaster), and the honey bee (Apis mellifera). scienceopen.com
Defense Mechanisms : Changes in the epicuticular wax composition of plants, including an increase in this compound, can be induced by insect egg deposition. nih.govmdpi.com This alteration can serve as an indirect defense mechanism by attracting egg parasitoids. nih.govmdpi.commdpi.com
Comparative Analysis of this compound Distribution Across Biological Kingdoms
This compound is distributed across the plant, animal, and microbial kingdoms, where it is primarily associated with waxes and lipids that form protective barriers.
In Plants : It is a key component of epicuticular waxes, contributing to the plant's defense against environmental stressors. nih.govnih.gov Its synthesis is a well-defined process of fatty acid elongation. nih.govmdpi.com
In Animals (Insects) : It is found in cuticular lipids and secretions, playing a role in preventing water loss and potentially in chemical communication or defense. wikipedia.orgnih.gov
In Microbes : It is a constituent of bacterial membrane phospholipids, indicating a structural role within the cell envelope. researchgate.net
The common thread across these kingdoms is the function of this compound as a component of hydrophobic, protective layers. In plants and insects, these are external cuticular waxes, while in bacteria, it is integrated into the cell membrane structure. The biosynthesis pathways, particularly the elongation of shorter fatty acids, show similarities, with the fundamental process of adding two-carbon units being conserved. nih.govplos.org
| Kingdom | Organism Examples | Primary Location/Function | Reference |
|---|---|---|---|
| Plantae | Arabidopsis thaliana, Triticum aestivum, Oryza sativa, Saccharum officinarum | Epicuticular wax, protective barrier | nih.govebi.ac.uknih.govnih.govresearchgate.net |
| Animalia | Apis mellifera (wild bees), various insects | Ghedda wax, cuticular lipids | wikipedia.orgnih.govscienceopen.com |
| Bacteria | Capnocytophaga ochracea | Phospholipids of cell membranes | researchgate.net |
Biosynthesis and Metabolic Pathways of Tetratriacontanoic Acid
General Mechanisms of Very Long-Chain Fatty Acid Biosynthesis
The creation of fatty acids is a fundamental biological process achieved through iterative cycles of precursor elongation with two-carbon units. nih.govrero.ch While the basic chemistry is conserved, the enzymatic machinery differs between prokaryotes and eukaryotes. rero.ch In eukaryotes, VLCFAs are produced by extending pre-existing long-chain fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), which are either synthesized de novo or obtained from the diet. imrpress.comadrenoleukodystrophy.info
In eukaryotic cells, the elongation of fatty acids beyond the C16 length produced by the cytosolic fatty acid synthase (FAS) occurs in the endoplasmic reticulum (ER). adrenoleukodystrophy.infoijs.si This process is carried out by a membrane-bound multi-enzyme complex that catalyzes a four-step cycle, adding two carbons from malonyl-CoA to an acyl-CoA substrate with each turn. imrpress.comfrontiersin.org
The four distinct reactions in the elongation cycle are:
Condensation: This is the initial and rate-limiting step. A long-chain acyl-CoA condenses with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs) or β-ketoacyl-CoA synthases (KCS). biomolther.orgfrontiersin.org The specific ELOVL isozyme determines the substrate specificity and the maximum length of the resulting fatty acid. adrenoleukodystrophy.info
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the preferred electron donor. biomolther.orgijs.si
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to create a trans-2-enoyl-CoA. This step is performed by a 3-hydroxyacyl-CoA dehydratase (HACD). biomolther.orgimrpress.com
Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the original substrate. This reaction is catalyzed by a trans-2-enoyl-CoA reductase (TECR). biomolther.orgimrpress.com
This newly elongated acyl-CoA can then either be used in metabolic pathways or undergo further rounds of elongation. ijs.si
Table 1: Key Enzymes in the Eukaryotic VLCFA Elongation Cycle
| Step | Reaction | Enzyme Family | Cofactor |
| 1 | Condensation | Fatty Acid Elongase (ELOVL) / β-ketoacyl-CoA synthase (KCS) | - |
| 2 | First Reduction | 3-ketoacyl-CoA reductase (KAR) | NADPH |
| 3 | Dehydration | 3-hydroxyacyl-CoA dehydratase (HACD) | - |
| 4 | Second Reduction | trans-2-enoyl-CoA reductase (TECR) | NADPH |
In most bacteria, fatty acid synthesis is accomplished by a Type II fatty acid synthase (FAS) system. nih.govnih.gov Unlike the large, multifunctional Type I FAS enzymes found in animals and fungi, the prokaryotic Type II system consists of discrete, monofunctional enzymes that are not covalently linked. nih.govrero.ch The synthesis process also involves a cycle of condensation, reduction, dehydration, and reduction, but the individual enzymes are dissociable. mdpi.com
The process begins with the conversion of acetyl-CoA to malonyl-ACP by malonyl transacylase (FabD). nih.gov The initial condensation is typically catalyzed by 3-ketoacyl-ACP synthase III (FabH), which condenses acetyl-CoA with malonyl-ACP. nih.gov Subsequent elongation cycles use various 3-ketoacyl-ACP synthases to produce longer acyl-ACP chains. nih.gov Some bacteria, like mycobacteria, utilize a Type I FAS to produce C16 and C26 acyl-CoAs, which can then be further elongated by a Type II system. nih.gov
Elongation Systems and Enzymatic Machinery in Eukaryotes
Specific Enzymology Involved in Tetratriacontanoic Acid Synthesis
The synthesis of this compound (C34:0) follows the general eukaryotic four-step elongation pathway. Starting with a common long-chain fatty acid like stearic acid (C18:0), the chain is progressively lengthened by eight successive cycles of the elongation machinery. imrpress.comijs.si
The key determinants for the production of an ultra-long-chain fatty acid like C34:0 are the specific elongase enzymes (ELOVLs) involved in the initial condensation step. biomolther.orgadrenoleukodystrophy.info Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct specificities for the chain length and degree of saturation of their acyl-CoA substrates. adrenoleukodystrophy.info For instance, ELOVL4 is crucial for synthesizing VLCFAs up to C36 in the retina and skin, while CERS3 (Ceramide Synthase 3) is responsible for incorporating fatty acids of C26 and longer into ceramides (B1148491) in the skin and testis. biomolther.org The synthesis of C34:0 would therefore depend on the expression and activity of specific ELOVL isozymes capable of efficiently elongating acyl-CoAs beyond 30 carbons.
Metabolic Fate and Degradation Pathways of Ultra-Long-Chain Fatty Acids
Ultra-long-chain fatty acids, including this compound, are primarily degraded through a process of β-oxidation. However, unlike shorter fatty acids which are metabolized in the mitochondria, the breakdown of VLCFAs occurs exclusively in peroxisomes. adrenoleukodystrophy.infocuni.cz
This peroxisomal β-oxidation is essential because the mitochondrial enzymatic machinery is inefficient at handling these very long acyl chains. A defect in the transport of VLCFAs into the peroxisome, often caused by a mutation in the ABCD1 gene (encoding the ALD protein), leads to the accumulation of these fatty acids in tissues and is characteristic of the genetic disorder Adrenoleukodystrophy. adrenoleukodystrophy.info Inside the peroxisome, the VLCFA-CoA is shortened by cycles of β-oxidation until it reaches a medium-chain length, after which it can be transported to the mitochondria for complete oxidation to CO2 and water.
Role as a Metabolite and Precursor in Complex Lipid Formation
This compound is recognized as a metabolite in various organisms, from bacteria and plants to mammals. nih.govevitachem.comechemi.comebi.ac.uk It is not typically found as a free fatty acid in high concentrations but serves as a precursor that is incorporated into more complex lipid structures. biomolther.orgcapes.gov.br
The primary role of ULCFAs like this compound is as a constituent of structural lipids, where their significant length influences the biophysical properties of membranes. evitachem.com They are key components of sphingolipids, a class of lipids containing a sphingoid base. biomolther.orgnih.gov The incorporation of C34:0 into ceramides (the simplest sphingolipids) and subsequently into more complex glycosphingolipids and sphingomyelin (B164518) is critical for the function of certain tissues. biomolther.org For example, VLCFAs are essential for forming the skin's water barrier and for the proper function of the retina and myelin sheaths in the nervous system. biomolther.orgoup.com
In plants, this compound has been identified as a component of epicuticular waxes, which form a protective layer on the leaf surface. ebi.ac.ukmdpi.com Changes in the amount of this fatty acid on the leaf surface have been observed in response to insect egg deposition, suggesting a role in plant defense signaling. ebi.ac.ukmdpi.com
Biological Roles and Mechanistic Insights of Tetratriacontanoic Acid
Contributions to Cellular Structure and Membrane Architecture
The fundamental structure of all cellular membranes is the phospholipid bilayer, which creates a stable barrier between aqueous compartments. nih.gov The fluidity and integrity of these membranes are critical for cellular function and are significantly influenced by the composition of their lipid components, particularly the fatty acid tails of phospholipids (B1166683). longdom.orgyoutube.com
Fatty acids are key components of these membranes. longdom.org The degree of saturation and the length of the fatty acid chains affect how they pack together, which in turn alters membrane fluidity. Saturated fatty acids, which lack double bonds, have straight hydrocarbon chains that allow them to pack tightly together. This tight packing results in membranes that are more viscous and less fluid. In contrast, unsaturated fatty acids have bent chains due to double bonds, creating more space between molecules and increasing membrane fluidity. atlanticoer-relatlantique.ca
As a very-long-chain saturated fatty acid, tetratriacontanoic acid contributes to a more ordered and rigid membrane structure when incorporated into phospholipids. nih.govatlanticoer-relatlantique.ca Its long, straight hydrocarbon tail allows for strong van der Waals interactions with neighboring lipid tails, leading to a decrease in membrane fluidity. This property can be crucial for creating specific membrane domains or for organisms living in high-temperature environments, where maintaining membrane integrity is essential. While all cell membranes contain lipids and proteins, the specific ratios and types of lipids vary, allowing for specialized functions. funaab.edu.ng The inclusion of VLCFAs like this compound is one way that cells can modulate the biophysical properties of their membranes to suit specific structural or environmental needs.
Functional Contributions in Plant Physiology and Ecology
In the plant kingdom, this compound is a key component of cuticular waxes, which form a protective layer on the surface of terrestrial plants. mdpi.com This wax layer is critical for preventing water loss, protecting against UV radiation, and mediating interactions with the environment, including other organisms. mdpi.comsemanticscholar.org
The composition of epicuticular wax is not static; it changes in response to developmental stages, environmental conditions, and interactions with other organisms. mdpi.com this compound is a dynamic component of this wax mixture. Research on different cultivars of wheat (Triticum aestivum) revealed that while numerous fatty acids were present in the cuticular wax, only this compound showed a significant variation in content among the different cultivars. semanticscholar.org The composition of these waxes, including the relative amounts of compounds like this compound, also changes as plant organs, such as leaves, develop. mdpi.com
Table 1: Variation of this compound in Wheat Cultivars This table is illustrative, based on findings that this compound content varies significantly among cultivars.
| Wheat Cultivar | Relative Content of this compound | Tissue Type |
|---|---|---|
| Cultivar A | High | Leaf and Stem |
| Cultivar B | Medium | Leaf and Stem |
| Cultivar C | Low | Leaf and Stem |
Data based on findings from a study on Triticum aestivum which identified this compound as the only fatty acid with significant content variation among cultivars. semanticscholar.org
Plants have evolved sophisticated defense mechanisms against herbivores, which can be direct, such as producing toxic compounds, or indirect, by attracting the natural enemies of the herbivores. scielo.brmdpi.com this compound plays a crucial role in such an indirect defense strategy. frontiersin.orgnih.gov
A well-documented example is the interaction between Arabidopsis thaliana (a model plant), the Large Cabbage White butterfly (Pieris brassicae), and the egg parasitoid wasp Trichogramma brassicae. mdpi.commdpi.com When a P. brassicae butterfly lays its eggs on an A. thaliana leaf, it triggers a change in the chemical composition of the leaf's epicuticular wax. frontiersin.orgnih.gov Specifically, the quantity of this compound increases significantly, while the amount of another fatty acid, tetracosanoic acid, decreases. frontiersin.orgnih.govnih.gov This alteration in the wax profile acts as a chemical cue, or synomone, that is detected by the parasitic wasp T. brassicae. frontiersin.orgfrontiersin.org The changed surface chemistry helps the wasp locate the butterfly eggs, which it then parasitizes, thus protecting the plant from the impending herbivory by the caterpillars. frontiersin.orgnih.gov This demonstrates that a shift in the concentration of a single fatty acid can mediate complex tritrophic interactions. mdpi.comfrontiersin.org
Table 2: Changes in Epicuticular Wax Composition of A. thaliana Upon P. brassicae Oviposition
| Compound | Change in Concentration | Ecological Effect |
|---|---|---|
| This compound | Increased | Part of the chemical cue that retains egg parasitoids. ebi.ac.ukfrontiersin.org |
Dynamic Changes in Epicuticular Wax Composition
Metabolic and Structural Significance in Non-Human Organisms (e.g., Insects)
In insects, lipids are vital for a wide range of functions, from energy storage to structural integrity. nih.gov Fatty acids like this compound are fundamental building blocks for these essential lipids. scienceopen.com
Insects store energy primarily in the form of triglycerides within a specialized tissue called the fat body. frontiersin.org These lipid reserves are the main energy source for metabolically demanding activities such as sustained flight and reproduction. nih.govmdpi.com During periods of high energy demand, triglycerides are broken down into fatty acids, which are then oxidized to produce large amounts of ATP. mdpi.com
The insect cuticle is a multifunctional exoskeleton that provides structural support and protection. Its outermost layer is covered in a complex mixture of lipids, including hydrocarbons, waxes, and free fatty acids, which serve as a critical barrier against desiccation by preventing water loss. nih.govscienceopen.com This lipid layer also protects the insect from pathogens, parasites, and the penetration of insecticides. frontiersin.org
This compound is found among the cuticular lipids of various insect species. Its presence contributes to the waterproofing properties of the cuticle. nih.gov The composition of these cuticular lipids can be highly specific and is also involved in chemical communication, such as recognizing nest mates or species. nih.govscienceopen.com Therefore, as a component of this protective layer, this compound is essential for an insect's survival and its interaction with the environment. scienceopen.comfrontiersin.org
Involvement in Chemical Communication Events (e.g., Pheromone Precursor)
Very-long-chain fatty acids, including this compound, are integral components of cuticular lipids in insects and epicuticular waxes in plants. These lipids are crucial not only for preventing desiccation but also play a significant role in chemical signaling. scienceopen.comnih.gov They can act as precursors to pheromones, which are vital for processes like sexual attraction, or serve as cues for recognizing species and nest mates. scienceopen.com
A specific role for this compound in chemical communication has been identified in plant-insect interactions. Research on Arabidopsis thaliana has shown that the deposition of eggs by the Large Cabbage White butterfly, Pieris brassicae, induces changes in the leaf's surface chemistry. ebi.ac.uk These changes serve as an indirect defense mechanism by arresting the egg parasitoid Trichogramma brassicae. ebi.ac.uk A detailed analysis of the leaf's epicuticular waxes revealed significant quantitative differences between leaves with and without butterfly eggs. ebi.ac.uk Notably, the amount of this compound (C34) was significantly higher on the surfaces of leaves that arrested the parasitoids. ebi.ac.uk In contrast, the level of another fatty acid, tetracosanoic acid (C24), was lower on these egg-laden leaves compared to controls. ebi.ac.uk This suggests that this compound is a key component of the chemical signal induced by egg deposition, directly influencing the behavior of the parasitoid.
The following table summarizes the key chemical changes observed on the leaf surface of Arabidopsis thaliana that influence parasitoid behavior.
| Compound | Change on Egg-Laden / ARG-Treated Leaves | Effect on T. brassicae | Reference |
| This compound (C34) | Significantly Higher Quantity | Arrestment | ebi.ac.uk |
| Tetracosanoic acid (C24) | Lower Quantity | - | ebi.ac.uk |
| ARG: Accessory Reproductive Gland secretion of the butterfly. |
Furthermore, this compound, also known as geddic acid, has been listed as a potential ingredient in synthetic pheromone compositions designed to modify animal behavior, highlighting its recognized potential in chemical communication. google.comgoogle.com
Mechanistic Studies of Functionalized this compound Derivatives (e.g., Anti-Inflammatory Potential, Antibacterial Activity)
While research on the direct biological mechanisms of this compound itself is limited, studies have begun to identify its functionalized derivatives and explore their potential roles in therapeutic contexts.
Anti-Inflammatory Potential
The table below lists the identified functionalized derivatives from Lonicera.
| Annotated Compound | Chemical Class | Source | Potential Activity | Reference |
| tetrahydroxy-monoacetoxy-tetratriacontanoic acid I | Fatty Acid | Chinese Lonicera Species | Anti-Inflammatory | nih.gov |
| tetrahydroxy-monoacetoxy-tetratriacontanoic acid II | Fatty Acid | Chinese Lonicera Species | Anti-Inflammatory | nih.gov |
Role in Antibacterial Formulations
In the context of antibacterial activity, this compound has been included as a component in topical therapeutic compositions. google.com Patents describe hydrophobic formulations containing a tetracycline (B611298) antibiotic where this compound, among other fatty acids and waxes, acts as a viscosity-modifying agent. google.comgoogle.com In these compositions, the primary antibacterial and anti-inflammatory effects are attributed to the tetracycline antibiotic. google.comgoogle.com The role of this compound is primarily structural; it helps to create a stable, viscous carrier that ensures the suspended antibiotic is delivered effectively to the target site. google.com The increased viscosity provided by the fatty acid is a key feature of the formulation, which is designed as a breakable foam for topical application. google.com
Analytical Methodologies for Tetratriacontanoic Acid Research
Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating tetratriacontanoic acid from complex mixtures. The choice of technique depends on the specific research goals, such as quantification or isomeric analysis.
Gas Chromatography (GC) and Coupled GC-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of fatty acids like this compound. researchgate.netmdpi.com To make the non-volatile fatty acid suitable for GC analysis, it is typically converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME). mdpi.com This derivatization step is crucial for achieving good chromatographic separation and detection. mdpi.com
In GC-MS analysis, the GC component separates the FAMEs based on their volatility and interaction with the stationary phase of the column. mdpi.com Following separation, the mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint. mdpi.com This allows for both the identification and quantification of this compound, even in complex biological samples like plant cuticular waxes. nih.gov For instance, GC-MS has been used to identify and quantify this compound in the leaf surface waxes of Arabidopsis thaliana and various wheat cultivars. nih.govebi.ac.uk In a study on wheat cultivars, this compound was one of twenty-two fatty acids detected, ranging from heptanoic acid (C7) to this compound (C34). nih.gov
The retention index (RI) is a key parameter in GC for the identification of compounds. The RI for the methyl ester of this compound has been reported in pyrolysis-GC/MS analysis of jar sealants. allenpress.com
High-Performance Liquid Chromatography (HPLC) in Various Modes (Reversed-Phase, Ion-Exclusion, Ion-Exchange)
High-performance liquid chromatography (HPLC) offers a versatile alternative to GC for the analysis of fatty acids. mdpi.com Unlike GC, HPLC can often analyze fatty acids without the need for derivatization, which can be advantageous in preventing potential alteration of the analyte. grafiati.com Different HPLC modes can be employed for the separation of fatty acids:
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This is a common mode for fatty acid analysis, where longer chain fatty acids like this compound will have longer retention times.
Ion-Exclusion Chromatography (IEC) is particularly useful for separating ionic species like carboxylic acids from a neutral matrix.
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge, which can be effective for separating fatty acids from other classes of compounds.
While specific applications of these HPLC modes directly for this compound are not extensively detailed in the provided context, the general applicability of HPLC for fatty acid analysis is well-established. mdpi.comnih.gov For example, HPLC has been used for the analysis of other long-chain fatty acids and for studying the migration of acidic monomers from packaging into oils. nih.govnih.gov
Advanced Approaches for Isomeric and Positional Analysis
While standard chromatographic techniques are excellent for separating fatty acids based on chain length and saturation, resolving isomers (compounds with the same molecular formula but different structures) can be challenging. mdpi.com Advanced techniques are often required for detailed isomeric and positional analysis of fatty acids.
Two-dimensional gas chromatography (GCxGC) provides significantly enhanced resolution compared to single-dimension GC. nih.gov This technique employs two different columns with orthogonal separation mechanisms, allowing for the separation of complex mixtures of isomers that would co-elute in a single column system. nih.gov GCxGC coupled with a high-resolution mass spectrometer can enable the identification of cis and trans isomers and determine the location of double bonds in unsaturated fatty acids. nih.gov While the direct application to this compound isomers is not specified, this technique holds great promise for detailed structural analysis of fatty acids in general.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of isolated compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) provides information about the different types of protons in a molecule and their chemical environment. In the ¹H NMR spectrum of a saturated straight-chain fatty acid like this compound, one would expect to see a characteristic triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid, and a large, complex multiplet for the numerous other methylene groups in the long aliphatic chain. asianpubs.org For example, in the analysis of n-tetratriacontanoic acid from Ailanthus excelsa, a three-proton triplet at δ 0.82 was assigned to the terminal C-34 methyl protons. asianpubs.org
¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show a distinct signal for the carboxylic carbon, a signal for the terminal methyl carbon, and a series of signals for the methylene carbons along the chain. asianpubs.org In the study of n-tetratriacontanoic acid from Ailanthus excelsa, the carboxylic carbon appeared at δ 180.11, the methylene carbons between δ 31.13-22.33, and the terminal methyl carbon at δ 14.37. asianpubs.org The absence of signals in certain regions of the ¹H and ¹³C NMR spectra confirmed the saturated nature of the molecule. asianpubs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. asianpubs.org Additionally, strong C-H stretching and bending vibrations from the long aliphatic chain would be prominent. asianpubs.org For instance, the IR spectrum of n-tetratriacontanoic acid isolated from Ailanthus excelsa showed characteristic absorption bands for a carboxylic group at 3391 and 1669 cm⁻¹ and for a long aliphatic chain at 825 and 719 cm⁻¹. asianpubs.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Mass spectrometry is an indispensable tool for the structural confirmation of this compound (C34H68O2). The technique provides critical information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments.
For this compound, which has a molecular weight of approximately 508.9 g/mol , analysis via electrospray ionization (ESI) in negative ion mode typically reveals the deprotonated molecule, [M-H]⁻, at an m/z of approximately 507.5. nih.gov This precursor ion can be selected for tandem mass spectrometry (MS/MS) to induce fragmentation and generate further structural data. While saturated fatty acids are often characterized by low fragmentation efficiency, common neutral losses observed during collision-induced dissociation (CID) include the loss of water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻). spectroscopyonline.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is also widely used. nih.govmdpi.com In this method, this compound must first be derivatized to increase its volatility. Following separation on the GC column, the derivatized molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). EI is a high-energy ionization technique that causes extensive fragmentation. nih.gov While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern provides a characteristic fingerprint that can be compared against spectral libraries for confident identification. nih.gov
Table 1: Key Mass Spectrometric Data for this compound
| Property | Value | Ionization Mode | Analytical Platform | Reference |
| Molecular Formula | C34H68O2 | N/A | N/A | nih.gov |
| Molecular Weight | ~508.9 g/mol | N/A | N/A | nih.gov |
| Precursor Ion [M-H]⁻ | ~507.5 m/z | Negative ESI | LC-MS | nih.gov |
| Common Fragments | Neutral loss of H2O, CO2 | Negative ESI (CID) | LC-MS/MS | nih.gov |
Lipidomics Approaches for Comprehensive Fatty Acid Profiling
Lipidomics enables the large-scale, comprehensive study of lipids, including this compound, within a biological system. nih.gov These approaches utilize platforms like GC-MS and liquid chromatography-mass spectrometry (LC-MS) to profile hundreds of lipid species simultaneously, providing a snapshot of the lipidome. nih.govacs.org
This compound (C34:0) has been identified and quantified in a variety of matrices using lipidomics, highlighting its broad biological presence. For instance, lipidomics studies have detected this compound in:
Human Tissues: Multivariate analysis of lipid profiles in glioma (a type of brain tumor) identified this compound as a discriminating lipid species between different tissue types. purdue.edu
Plant Tissues: Comprehensive profiling of lipophilic compounds in various cereal straws, such as wheat and rye, has consistently quantified this compound as a component of the plant's cuticular waxes. mdpi.comnih.govacs.org
Microorganisms: Lipidomics analysis of the outer membrane vesicles of the bacterium Capnocytophaga ochracea identified this compound among its fatty acid constituents. frontiersin.orgresearchgate.net
Insects: The free fatty acid profiles of various insects, which are important for cuticle integrity and chemical communication, have been shown to contain this compound. scienceopen.com
These studies demonstrate the power of lipidomics to situate this compound within broader metabolic and structural contexts, from plant defense mechanisms to human disease pathology.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective analysis of this compound necessitates meticulous sample preparation to isolate it from the sample matrix and prepare it for instrumentation. This is especially critical for GC-MS analysis, where the low volatility of very-long-chain fatty acids must be overcome. springernature.comnih.gov
The initial step typically involves lipid extraction from the biological or chemical sample. This is often achieved using organic solvents. Common methods include Soxhlet extraction or liquid-liquid extraction with solvent systems like chloroform/methanol (B129727) or hexane. nih.govnih.gov For complex samples, solid-phase extraction (SPE) may be employed as a cleanup step to fractionate the extract and isolate the fatty acid class.
Following extraction, derivatization is a crucial step for GC-based analysis. This chemical modification of the carboxylic acid group increases the analyte's volatility and thermal stability, making it suitable for gas chromatography. For LC-MS, derivatization can also be used to improve ionization efficiency. sciex.com Key derivatization strategies include:
Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Common reagents for this include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com
Methylation: This converts the fatty acid into its corresponding fatty acid methyl ester (FAME). A widely used reagent for this is boron trifluoride in methanol (BF3/MeOH). mdpi.com Another technique is thermally assisted hydrolysis and methylation (THM), where a reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is added to the sample immediately before pyrolytic GC-MS. mdpi.com
Pentafluorobenzyl (PFB) Bromide Derivatization: This is another method used to create derivatives suitable for GC-MS analysis with high sensitivity. researchgate.net
The choice of derivatization agent depends on the analytical platform and the specific requirements of the study. mdpi.comtypeset.io
Table 2: Common Derivatization Strategies for this compound Analysis
| Derivatization Method | Reagent(s) | Resulting Derivative | Primary Analytical Platform | Reference |
| Silylation | BSTFA or MSTFA | Trimethylsilyl (TMS) ester | GC-MS | mdpi.com |
| Methylation | Boron Trifluoride-Methanol (BF3/MeOH) | Fatty Acid Methyl Ester (FAME) | GC-MS | mdpi.com |
| Thermally Assisted Hydrolysis and Methylation (THM) | Tetramethylammonium Hydroxide (TMAH) | Fatty Acid Methyl Ester (FAME) | Py-GC-MS | mdpi.com |
| Pentafluorobenzylation | Pentafluorobenzyl (PFB) Bromide | Pentafluorobenzyl ester | GC-MS | researchgate.net |
Synthetic and Chemo Enzymatic Strategies for Tetratriacontanoic Acid and Its Derivatives
Chemical Synthesis Approaches for Very Long-Chain Saturated Fatty Acids
The chemical synthesis of very long-chain fatty acids (VLCFAs) like tetratriacontanoic acid often involves multi-step processes starting from shorter-chain precursors. While specific routes for this compound are not always extensively detailed, general methodologies for VLCFA synthesis are well-established.
One common approach is the elongation of shorter-chain fatty acids . wikipedia.org This can be accomplished through various organic reactions. For instance, a labeled tetradecanoic acid was synthesized by alkylating diethyl sodio-malonate with a labeled 1-bromododecane, followed by saponification and decarboxylation. researchgate.net This malonic ester synthesis framework can be adapted to create longer chains by using appropriate long-chain alkyl halides. Another method involves the coupling of an alkylcadmium chloride with the half acid chloride methyl ester of a suitable dicarboxylic acid to produce an oxo fatty acid ester, which can then be reduced to the corresponding saturated fatty acid. researchgate.net
Another significant strategy is the oxidation of corresponding long-chain alkanes or alcohols . evitachem.com This method provides a direct route to the carboxylic acid functionality. Additionally, the hydrogenation of very long-chain unsaturated fatty acids using catalysts like palladium or nickel under high pressure and temperature can yield saturated VLCFAs. wikipedia.org The Grignard reaction, a cornerstone of C-C bond formation, can also be utilized, although its high reactivity can be a limitation. researchgate.net
A summary of common chemical synthesis precursors and reaction types is presented below.
| Precursor Type | Reaction Type | Product | Reference |
| Shorter-chain fatty acids / Alkyl halides | Chain elongation (e.g., Malonic ester synthesis) | Very long-chain fatty acid | wikipedia.orgresearchgate.net |
| Long-chain alcohols or alkenes | Oxidation | Very long-chain fatty acid | evitachem.com |
| Very long-chain unsaturated fatty acids | Catalytic Hydrogenation | Very long-chain fatty acid | wikipedia.org |
| Acid halides and Organometallic reagents | Grignard or similar coupling reactions | Ketone intermediate, then reduction | researchgate.net |
Enzymatic and Biocatalytic Production of this compound
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound and other VLCFAs. These methods leverage the specificity of enzymes to perform complex transformations under mild conditions.
The biosynthesis of VLCFAs in nature occurs in the endoplasmic reticulum through the action of a membrane-bound enzyme complex. wikipedia.orgfrontiersin.org This complex catalyzes a cycle of four reactions: condensation, reduction, dehydration, and a final reduction, adding two carbons to an acyl-CoA precursor in each cycle. nih.govplos.org This natural pathway serves as the inspiration for biocatalytic strategies. Enzymes can be used for selective oxidation reactions to produce this compound from suitable precursors. evitachem.com Furthermore, enzymes like cytochrome P450 monooxygenases are capable of ω-hydroxylation on long-chain fatty acids, creating valuable bifunctional monomers. google.comresearchgate.net
Microbial fermentation is a powerful platform for producing fatty acids, including VLCFAs. frontiersin.org Oleaginous microorganisms, such as certain yeasts and microalgae, are particularly promising as they can naturally accumulate high levels of lipids. frontiersin.orgwindows.net Genetic engineering plays a crucial role in optimizing these microbial factories.
For example, the oleaginous yeast Yarrowia lipolytica has been engineered to enhance VLCFA production. windows.net By expressing a fatty acid elongase (FAE) from Thlaspi arvense and manipulating native genes like YlDga1p (an acyltransferase) and deleting YlMFE1 (involved in β-oxidation), researchers constructed a strain that produced oils with over 30% VLCFAs. windows.net Similarly, Escherichia coli, a well-understood model organism, has been engineered to produce unbranched VLCFAs by introducing the four-enzyme cascade from Arabidopsis thaliana. frontiersin.org The supplementation of cultures with oleic acid and cerulenin (B1668410) was necessary to initiate the VLCFA biosynthesis, leading to the production of C20 fatty acids. frontiersin.org
The choice of substrate is also critical. Mixed food waste, for instance, can be broken down by microbial consortia to produce volatile fatty acids (VFAs) like acetate (B1210297) and butyrate, which are key intermediates in fermentation pathways that can be directed towards the production of longer-chain fatty acids. mdpi.com
| Microorganism | Engineering Strategy | Key Findings | Reference |
| Yarrowia lipolytica | Expression of TaFAE1 elongase, overexpression of YlDga1p, deletion of YlMFE1. | Achieved >30% VLCFA content in total fatty acids, with C22:1Δ13 as the main product. | windows.net |
| Escherichia coli | Expression of Arabidopsis thaliana VLCFA synthase complex using a GFP scaffold. | Successfully produced C20:0 and C20:1 fatty acids with oleic acid supplementation. | frontiersin.org |
| Mixed microbial cultures | Anaerobic fermentation of food waste. | Production of short-chain and medium-chain fatty acids, which are precursors for longer chains. | mdpi.combohrium.com |
| Prototheca moriformis (microalga) | Classical strain improvement (UV and chemical mutagenesis). | Increased oleic acid content from 60% to >86% of total fatty acids. | mdpi.com |
Lipases are exceptionally versatile biocatalysts in lipid chemistry due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high selectivity. researchgate.net These enzymes are pivotal for producing functionalized derivatives of this compound.
Lipase-catalyzed esterification is a common method for producing esters from fatty acids and alcohols under mild conditions. nih.gov For instance, an array of ultra-long-chain fatty acid sugar alcohol mono-esters were synthesized with high purity using lipase-catalyzed reactions. researchgate.net Immobilized lipases, such as Novozym 435 (from Candida antarctica), are particularly effective and reusable. researchgate.netdoi.org This enzyme has been successfully used in the methanolysis of beeswax in supercritical carbon dioxide to release long-chain fatty alcohols, including tetratriacontanol (C34OH), and the corresponding fatty acid methyl esters. doi.org This process demonstrates the feasibility of using lipases to deconstruct natural waxes to isolate valuable VLCFA derivatives. doi.org
The substrate specificity of lipases is a key consideration. Studies on various acetylenic fatty acids showed that the chain length and position of the triple bond significantly affect the rate of lipase-catalyzed esterification, with some lipases showing poor activity towards certain structures. nih.gov This highlights the importance of selecting the appropriate enzyme for a targeted transformation.
Microbial Fermentation Strategies for Fatty Acid Production
Targeted Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound expands its utility. These derivatives can include hydroxy acids, esters, and amides, among others.
One example of a functionalized derivative is ω-hydroxy this compound . A patented process describes the synthesis of various ω-hydroxy acids, including 34-hydroxy this compound, which are important components of skin ceramides (B1148491). google.com Another approach involves the use of cytochrome P450 enzymes, which can introduce hydroxyl groups at the terminal (ω) position of a fatty acid chain. researchgate.net
The carboxylic acid group itself is a prime site for functionalization. It can be converted to an acid halide and reacted with various nucleophiles. researchgate.net For example, reacting palmitic acid with D-erythro-sphingosine in the presence of a coupling agent yields N-palmitoyl-D-erythro-sphingosine, a ceramide. google.com A similar strategy could be applied to this compound to synthesize very long-chain ceramides. Furthermore, this compound has been used in the synthesis of other complex molecules, indicating its role as a building block in multi-step organic synthesis. google.comgoogle.com For instance, it is listed as a chemical compound in patents for the synthesis of sphingomyelins and gamma-lactones. google.comgoogle.com
| Derivative Type | Synthetic Approach | Significance/Application | Reference |
| ω-Hydroxy acid | Chemical synthesis or enzymatic hydroxylation (e.g., Cytochrome P450). | Precursor for skin ceramides and polymers. | researchgate.netgoogle.com |
| Esters | Lipase-catalyzed esterification with various alcohols (e.g., sugar alcohols). | Used in cosmetics, drug delivery (solid lipid nanoparticles). | researchgate.netdoi.org |
| Amides (e.g., Ceramides) | Coupling of the fatty acid with an amine (e.g., sphingosine). | Important structural components of cell membranes. | google.com |
| Labeled Acids | Multi-step chemical synthesis using labeled precursors. | Used as tracers in metabolic studies. | researchgate.net |
Industrial and Laboratory-Scale Production Methodologies (Non-Dosage Focused)
The production of this compound and other VLCFAs can be approached at both laboratory and industrial scales, with methodologies varying based on the desired purity, volume, and source material.
On an industrial scale , a primary method is the isolation of the compound from natural sources. wikipedia.org this compound is found in various plant and insect waxes like carnauba wax, candelilla wax, and beeswax. evitachem.comebi.ac.uk The typical commercial process involves the saponification of the raw wax to break the ester bonds, followed by acidification to liberate the free fatty acids. wikipedia.org These acids are then separated and refined through techniques such as distillation or crystallization. wikipedia.org Agricultural residues like cereal straws are also being explored as promising, low-cost feedstocks for valuable lipophilic compounds, including this compound. acs.orgcsic.es
For biotechnological production, scaling up microbial fermentation is a key focus. Processes developed at the lab scale are transferred to large-scale bioreactors. For example, a fermentation process for producing high-oleic acid oil was successfully scaled from 1-liter laboratory vessels up to 4,000-liter industrial tanks, demonstrating the feasibility of large-scale microbial lipid production. mdpi.com Such processes often utilize continuous stirred-tank reactors or plug flow reactors and may operate under chemostatic conditions to maximize productivity. google.com
At the laboratory scale , synthesis focuses on producing smaller quantities of high-purity material, often for research or specialized applications. Chemical synthesis methods, such as those involving Grignard reagents or malonic ester synthesis, are well-suited for lab-scale work. researchgate.net An example is the synthesis of N-palmitoyl-D-erythro-sphingomyelin, which details a specific gram-scale reaction protocol. google.com Similarly, enzyme-catalyzed reactions using lipases are readily performed at the lab scale to produce specific esters or to isolate alcohols from waxes. researchgate.netdoi.org
Future Directions and Emerging Research Areas in Tetratriacontanoic Acid Studies
Advanced Mechanistic Elucidation at the Molecular and Sub-Cellular Levels
A primary frontier in tetratriacontanoic acid research is the detailed elucidation of its functions at the most fundamental levels of biology. Very long-chain fatty acids (VLCFAs), including this compound, are integral to cellular structure and function, influencing membrane fluidity and participating in cell signaling pathways. nih.govnih.gov However, the precise mechanisms through which they exert these effects remain largely unknown. nih.gov
Future studies will likely focus on:
Enzymatic Pathways: The biosynthesis of VLCFAs occurs in the endoplasmic reticulum, involving a complex of four key enzymes that sequentially elongate shorter fatty acid chains. frontiersin.org A deeper investigation into the specific kinetics and regulation of the fatty acid elongase (ELOVL) enzymes responsible for producing chains as long as C34 is critical. Understanding how enzymes like ELOVL4 mediate the tissue-specific synthesis of very long-chain saturated fatty acids (VLC-SFAs) is essential. nih.gov
Sub-cellular Localization and Trafficking: Lipids are not uniformly distributed within a cell; their specific locations in organelles like the Golgi apparatus, endosomes, and the plasma membrane are crucial for their function. nih.gov Advanced imaging and analytical techniques are needed to map the precise sub-cellular destinations of this compound and the lipids that contain it, such as ceramides (B1148491) and sphingolipids. nih.gov Research into the vesicular and non-vesicular transport pathways that shuttle these lipids between organelles will provide insight into their roles in processes like vesicle formation and membrane trafficking. nih.gov
Membrane Biophysics: The incorporation of ultra-long-chain fatty acids like this compound into membrane lipids, such as sphingolipids, is expected to significantly alter the biophysical properties of the membrane. nih.gov Future research will employ sophisticated models and analytical methods to understand how these long acyl chains affect membrane thickness, curvature, and the formation of specialized lipid domains, which in turn regulate the function of membrane-associated proteins and signaling cascades.
Interdisciplinary Studies on Ecological and Environmental Roles
Recent findings have highlighted the significant role of this compound in the complex chemical communication between plants and insects, opening a rich field for interdisciplinary research. These studies bridge chemistry, ecology, and entomology to unravel the environmental significance of this compound.
A key research finding involves the interaction between the Arabidopsis thaliana plant, the Large Cabbage White butterfly (Pieris brassicae), and the egg parasitoid wasp Trichogramma brassicae. frontiersin.orgmdpi.commdpi.com
Induced Plant Defense: When the P. brassicae butterfly lays its eggs on an A. thaliana leaf, it triggers a change in the leaf's surface chemistry. ebi.ac.ukfrontiersin.org
Chemical Alteration: Analysis of the epicuticular wax composition reveals a significant increase in the quantity of this compound and a decrease in tetracosanoic acid. ebi.ac.ukfrontiersin.orgmdpi.com
Ecological Impact: This specific alteration in the fatty acid profile serves as a chemical cue that arrests the movement of the T. brassicae wasp, retaining it on the egg-laden leaves and thereby increasing the likelihood of parasitism on the butterfly eggs. frontiersin.orgmdpi.commdpi.com This represents a sophisticated, indirect plant defense mechanism. ebi.ac.uk
Future research in this area will likely expand to investigate similar roles for this compound and other VLCFAs in different ecosystems and multitrophic interactions. mdpi.com
| Organism/System | Interaction | Role of this compound | Research Finding |
| Arabidopsis thaliana & Pieris brassicae | Plant response to insect egg-laying | Component of epicuticular wax that increases upon oviposition | Functions as a chemical cue in an indirect plant defense mechanism. ebi.ac.ukfrontiersin.orgmdpi.com |
| Trichogramma brassicae | Parasitoid host-finding | Part of the chemical signature that arrests the wasp on egg-laden leaves | The altered wax composition helps the parasitoid locate its host. mdpi.commdpi.com |
Novel Applications in Materials Science and Biotechnology
The unique physical properties of this compound, owing to its long, saturated hydrocarbon chain, suggest potential applications in materials science and biotechnology. Its natural occurrence in stable materials like carnauba wax, candelilla wax, and cotton wax points to its utility. ebi.ac.ukwikipedia.org
Emerging research directions include:
Biomaterials and Nanotechnology: The long, linear structure of this compound makes it a candidate for the development of novel biomaterials. Its properties could be exploited in creating hydrophobic coatings, specialized lubricants, or as a structural component in self-assembling nanoscale systems.
Sustainable Production: Currently, VLCFAs for industrial use are often extracted from plant or marine sources. frontiersin.org There is a significant biotechnological push to develop microbial factories, primarily using genetically engineered Escherichia coli, for the sustainable production of specific VLCFAs. frontiersin.org By introducing and optimizing enzymatic cascades from organisms like Arabidopsis thaliana, researchers aim to create tailored microbial systems that can produce high-value compounds like this compound for use in cosmetics, pharmaceuticals, and oleochemicals. frontiersin.orgskinident.world
Development of High-Throughput Analytical Platforms for Complex Matrices
A major challenge in studying this compound is its low abundance and its presence within complex mixtures of other lipids. Progress in understanding its roles is therefore intrinsically linked to advancements in analytical chemistry. The development of robust, high-throughput analytical platforms is a critical emerging research area.
Traditional methods like gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis often require time-consuming derivatization steps that may not be optimal for less volatile, very long-chain species. waters.com Modern platforms are overcoming these limitations:
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) are becoming the standard. nih.govresearchgate.net
Specialized Chromatography: Methods such as hydrophilic interaction chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) allow for more effective separation. waters.comacs.org HILIC can separate lipids based on their polar headgroups, while RPLC separates them based on the hydrophobicity of their fatty acyl chains. acs.orgacs.org
High-Throughput Screening: Robotic platforms have been developed that can automate the extraction and analysis of nonesterified fatty acids from complex biological samples like human plasma, enabling the simultaneous processing of many samples and accelerating large-scale lipidomics studies. nih.govacs.org These platforms can quantify a wide range of fatty acids, from medium-chain to very long-chain, with high sensitivity. acs.org
| Analytical Technique | Principle | Application to this compound Analysis | Reference |
| UHPLC-HRMS | Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry. | Allows for fast separation and unambiguous identification of VLCFAs in complex samples without derivatization. | researchgate.net |
| HILIC-MS | Hydrophilic Interaction Chromatography | Separates lipids by class based on their polar headgroups, reducing ambiguity in identification. | waters.com |
| RPLC-MS | Reversed-Phase Liquid Chromatography | Separates lipids based on acyl chain hydrophobicity, ideal for resolving isomers. | acs.org |
| Automated Robotic Platforms | High-throughput sample preparation and extraction. | Enables large-scale screening of fatty acid profiles in biological matrices like plasma. | nih.govacs.org |
Exploration of Uncharted Biological Systems and Their Very Long-Chain Fatty Acid Profiles
While this compound has been identified in various sources, our knowledge of its distribution across the biological world is far from complete. It has been found in organisms as diverse as the plants Piper attenuatum, Duboisia myoporoides, and Salvia trijuga, as well as in agricultural residues like rice straw. nih.govresearchgate.netcsic.es
A significant future research direction is the systematic exploration of the lipidomes of a wider range of organisms and tissue types. The concentration and composition of VLCFAs can vary dramatically even within a single organism. For example, the proportion of C24 VLCFAs in the sphingolipids of a mouse liver is nearly 50%, while it is less than 20% in the testis, and the brain features different predominant fatty acids altogether. nih.gov
This exploration will likely yield new insights by:
Identifying Novel Sources: Searching for this compound in extremophiles, marine organisms, or unique plant species could reveal novel biological contexts and functions.
Comparative Lipidomics: Comparing the VLCFA profiles across different tissues (e.g., brain, skin, retina) and under different physiological or pathological conditions can help deduce the specific roles of compounds like this compound. nih.govnih.gov
Discovering New Pathways: The discovery of unique VLCFA profiles in uncharted organisms may lead to the identification of novel biosynthetic enzymes and metabolic pathways.
Q & A
Q. What are the standard analytical methods for identifying and quantifying tetratriacontanoic acid in biological samples?
this compound (C34:0) is typically identified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For plant wax or lipid extracts, protocols involve solvent extraction (e.g., hexane or chloroform), saponification, and derivatization (e.g., methyl ester formation) to enhance volatility for GC-MS analysis . Quantification requires internal standards (e.g., deuterated fatty acids) to correct for matrix effects. Reference databases like LMFA (LIPID MAPS) provide retention indices and fragmentation patterns for validation .
Q. How can researchers ensure reproducibility in isolating this compound from complex lipid mixtures?
Reproducibility requires rigorous control of extraction solvents (e.g., ethanol/ethyl acetate/petroleum ether ratios) and temperature during saponification. Column chromatography (silica gel or reverse-phase) is often used for purification. Documentation of solvent gradients, column dimensions, and purity thresholds (e.g., ≥95% by GC) is critical. For plant-based studies, variations in tissue maturity and environmental conditions must be standardized, as these factors influence wax composition .
Advanced Research Questions
Q. What experimental designs are optimal for studying the ecological role of this compound in plant-insect interactions?
Controlled oviposition experiments (e.g., Pieris brassicae on Brassica oleracea) with paired treatments (oviposited vs. control leaves) can elucidate its role in plant defense. Transcriptomic and metabolomic profiling should be combined to link this compound accumulation with gene expression (e.g., cell wall metabolism genes) . For field studies, randomized block designs with replicates are essential to account for environmental variability.
Q. How can contradictions in the reported biological roles of this compound be resolved?
this compound has dual roles: as a defense compound in plants and a bioactive agent in medicinal plants (e.g., Convolvulus pluricaulis). To resolve contradictions, comparative studies should isolate context-specific variables. For example, in C. pluricaulis, dose-dependent assays (e.g., 100–200 mg/kg in rodent models) can clarify its neuroprotective vs. metabolic effects, while controlling for extraction methods (e.g., ethanolic vs. aqueous extracts) .
Q. What methodologies are suitable for investigating the structural stability of this compound in extreme environments?
Differential scanning calorimetry (DSC) can characterize its phase transitions under varying temperatures. Solid-state NMR or X-ray diffraction (XRD) may reveal crystalline packing in wax matrices. For oxidative stability, accelerated aging tests (e.g., exposure to UV light or O₂) with periodic FTIR analysis can track degradation products like shorter-chain fatty acids .
Q. How can researchers optimize protocols for synthesizing this compound derivatives for functional studies?
Chemical synthesis via Fischer esterification or Steglich esterification requires precise control of catalysts (e.g., DCC/DMAP) and anhydrous conditions. Computational modeling (e.g., DFT calculations) can predict reaction pathways for novel derivatives. Purity must be verified via thin-layer chromatography (TLC) and NMR (¹H/¹³C) .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound research?
For limited biological replicates (e.g., n = 3–5), non-parametric tests (e.g., Mann-Whitney U) reduce false positives. Multivariate analysis (PCA or PLS-DA) can identify covariance patterns in lipidomic datasets. Bootstrapping or permutation tests enhance robustness in hypothesis testing .
Q. How should researchers address inconsistencies in this compound nomenclature across databases?
Cross-referencing identifiers from authoritative databases (e.g., LMFA01010034 in LIPID MAPS, CAS numbers) ensures consistency. Annotations in publications should include IUPAC names (this compound) and synonyms (e.g., gheddic acid) to avoid ambiguity .
Ethical and Reporting Standards
Q. What ethical considerations apply to studies involving this compound in animal models?
Dose-range studies must adhere to institutional animal care guidelines (e.g., OECD 423). For neurobehavioral assays (e.g., memory tests in rodents), blinding and randomization are mandatory to minimize bias. Data transparency requires depositing raw chromatograms and spectra in repositories like MetaboLights .
Q. How should negative results in this compound research be reported to enhance scientific rigor?
Negative findings (e.g., no observed antimicrobial activity) should detail experimental parameters (e.g., bacterial strains, concentration ranges) to guide future studies. Journals like Reviews in Analytical Chemistry prioritize such reports to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
